molecular formula C20H18N2O3S B2365842 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 923506-23-4

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2365842
CAS RN: 923506-23-4
M. Wt: 366.44
InChI Key: NULPUBQNANJCDX-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative and has a molecular weight of 365.42 g/mol.

Scientific Research Applications

Antimicrobial Activities

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide and its derivatives have shown significant promise in antimicrobial activities. Saravanan et al. (2010) synthesized novel thiazole derivatives, demonstrating notable anti-bacterial and anti-fungal activities. Similarly, Liao et al. (2017) synthesized derivatives showing effective antimicrobial activity against various plant fungi and bacteria, surpassing some commercial antibacterial agents in efficacy (Saravanan et al., 2010) (Liao et al., 2017).

Anticancer and Antiviral Properties

This compound has also been investigated for its anticancer and antiviral properties. Havrylyuk et al. (2013) reported that certain derivatives demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe TRVL 11 573 virus strain. Evren et al. (2019) found that some synthesized derivatives showed selective cytotoxicity against human lung adenocarcinoma cells (Havrylyuk et al., 2013) (Evren et al., 2019).

Antioxidant and Anti-Inflammatory Applications

Compounds derived from N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide have shown significant antioxidant and anti-inflammatory activities. Koppireddi et al. (2013) synthesized derivatives exhibiting good antioxidant activity in various assays and excellent anti-inflammatory activity (Koppireddi et al., 2013).

Applications in Receptor Antagonism

Another significant application is in receptor antagonism. For instance, Jung et al. (2004) synthesized derivatives that showed great increases in binding affinity and selectivity for human adenosine A3 receptors, suggesting potential applications in treating various health conditions related to these receptors (Jung et al., 2004).

Applications in Diabetes and Obesity Treatment

Research also indicates potential applications in treating obesity and diabetes. Maruyama et al. (2012) prepared compounds that exhibited potent agonistic activity against the β3-adrenergic receptor with significant hypoglycemic activity in a rodent model of diabetes, indicating potential for therapeutic use in these areas (Maruyama et al., 2012).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-13(23)19-18(15-6-4-3-5-7-15)22-20(26-19)21-17(24)12-14-8-10-16(25-2)11-9-14/h3-11H,12H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULPUBQNANJCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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